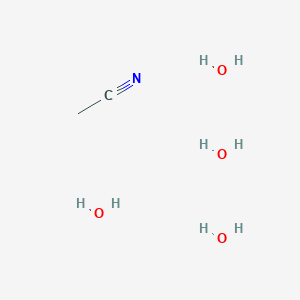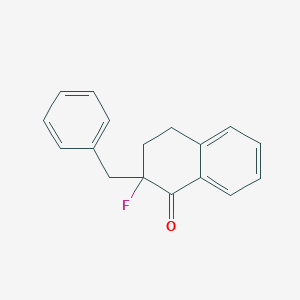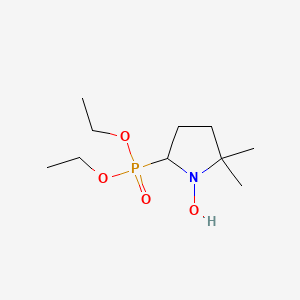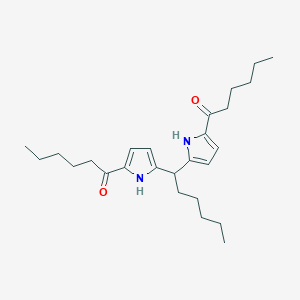
1-Hexanone, 1,1'-(hexylidenedi-1H-pyrrole-5,2-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- is a chemical compound with the molecular formula C14H16N2O4 It is known for its unique structure, which includes a hexanone backbone linked to two pyrrole rings
Métodos De Preparación
The synthesis of 1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- typically involves the reaction of hexanone with pyrrole derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Aplicaciones Científicas De Investigación
1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Researchers explore its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied .
Comparación Con Compuestos Similares
1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- can be compared with other similar compounds such as:
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): This compound has a similar pyrrole structure but differs in its functional groups.
1,6-Bis(4-methoxy-phenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol: This compound has a different backbone structure but shares some reactivity characteristics.
1,6-Bis(dodecylthio)hexane: This compound has a similar hexane backbone but different substituents.
These comparisons highlight the uniqueness of 1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- in terms of its structure and reactivity.
Propiedades
Número CAS |
307930-75-2 |
|---|---|
Fórmula molecular |
C26H40N2O2 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
1-[5-[1-(5-hexanoyl-1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]hexan-1-one |
InChI |
InChI=1S/C26H40N2O2/c1-4-7-10-13-20(21-16-18-23(27-21)25(29)14-11-8-5-2)22-17-19-24(28-22)26(30)15-12-9-6-3/h16-20,27-28H,4-15H2,1-3H3 |
Clave InChI |
HNDYDUDZGVPKFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1=CC=C(N1)C(=O)CCCCC)C2=CC=C(N2)C(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



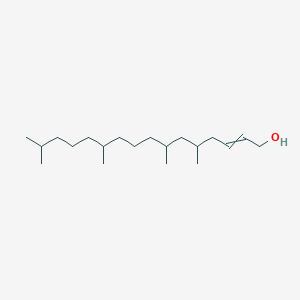
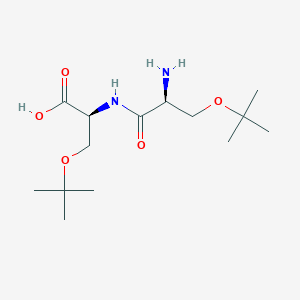
![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
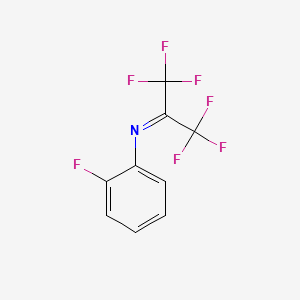
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
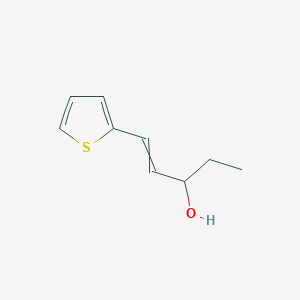
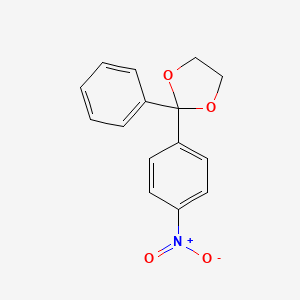
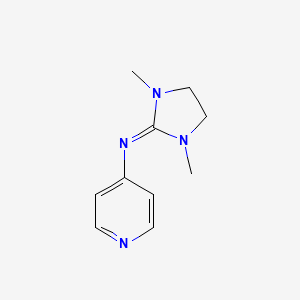
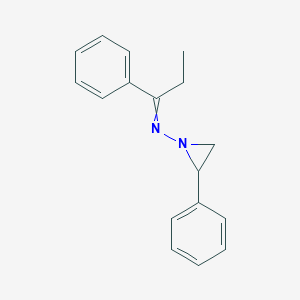
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
